N-(4-(methylthio)phenyl)cinnamamide
Description
N-(4-(Methylthio)phenyl)cinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone linked via an amide bond to a 4-(methylthio)phenyl group. The compound’s synthesis typically involves coupling cinnamic acid derivatives with substituted anilines, a method consistent with other cinnamamide analogs .
Properties
Molecular Formula |
C16H15NOS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(E)-N-(4-methylsulfanylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NOS/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ |
InChI Key |
RMEXHRHHMLRUTF-KPKJPENVSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnamamide derivatives vary primarily in the substituents on the phenyl ring, which dictate their physicochemical and biological properties. Below is a comparative analysis of N-(4-(methylthio)phenyl)cinnamamide and key analogs:
Table 1: Structural and Functional Comparison of Cinnamamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The piperazinyl group in N-[4-(piperazin-1-yl)phenyl]cinnamamide confers potent antitubercular activity (MIC: 1.56 µg/mL), attributed to improved solubility and target binding . Sulfonamide chalcones exhibit broad-spectrum antimicrobial activity, likely due to the sulfonamide moiety’s ability to disrupt folate synthesis in pathogens .
Synthetic Efficiency :
- Compounds like 6e achieve high purity (>98%) via HPLC, with moderate yields (63.1%) .
- Microwave-assisted synthesis of benzothiazepines from cinnamamide precursors demonstrates accelerated reaction rates and improved yields compared to conventional methods .
Physical Properties :
- Melting points vary significantly: 6e (105–106°C) vs. 6f (145–147°C), reflecting differences in substituent polarity and crystallinity .
- The methylthio group’s electron-donating nature may lower melting points relative to electron-withdrawing groups (e.g., trifluoromethyl in ), though direct data are lacking.
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